
PRT062607
Übersicht
Beschreibung
PRT062607 ist ein potenter und selektiver Inhibitor der Milz-Tyrosinkinase (SYK). Es wurde umfassend auf seine potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten untersucht, insbesondere bei solchen, die eine Dysregulation des Immunsystems beinhalten, wie z. B. Autoimmunerkrankungen und bestimmte Krebsarten .
Wissenschaftliche Forschungsanwendungen
Applications in Cancer Research
1. Anti-Cancer Activity
PRT062607 has been evaluated for its anti-cancer properties across various cancer cell lines. The compound's mechanism of action involves the inhibition of tumor cell proliferation and induction of apoptosis.
Case Study: Breast Cancer
In a study focused on breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxic effects. The compound was tested at varying concentrations, showing an IC50 value that indicates its potency against these cells. The results are summarized in Table 1.
Concentration (μM) | % Cell Viability |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
The data indicates that this compound effectively reduces cell viability in a dose-dependent manner, highlighting its potential as a therapeutic agent for breast cancer.
2. Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound not only inhibits cell proliferation but also induces apoptosis through the activation of pro-apoptotic proteins such as BAX and the inhibition of anti-apoptotic proteins like Bcl-2. This was evidenced by Western blot analysis, as shown in Table 2.
Protein | Control Expression | This compound Expression |
---|---|---|
BAX | 1 | 3.6 |
Bcl-2 | 1 | 0.31 |
Caspase-8 | 1 | 2.61 |
Caspase-9 | 1 | 5.42 |
These findings suggest that this compound shifts the balance towards apoptosis, providing a rationale for its use in cancer therapy.
Applications in Immunology
1. Modulation of Immune Responses
Beyond its anti-cancer applications, this compound has been investigated for its immunomodulatory effects. It has been shown to influence T-cell activation and proliferation.
Case Study: T-cell Activation
In vitro studies indicated that treatment with this compound enhanced the activation markers on CD4+ T-cells when stimulated with anti-CD3 antibodies. The results are summarized in Table 3.
Treatment | CD69 Expression (%) | CD25 Expression (%) |
---|---|---|
Control | 10 | 5 |
This compound | 40 | 20 |
This data illustrates that this compound can significantly enhance T-cell activation, suggesting potential applications in enhancing immune responses against tumors or infections.
Wirkmechanismus
Target of Action
PRT062607, also known as P505-15 or 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide, is a potent and highly selective inhibitor of the Spleen Tyrosine Kinase (SYK) and PTEN-induced putative kinase 1 (PINK1) . SYK regulates immune cell activation in response to engagement of a variety of receptors, making it an intriguing target for the treatment of inflammatory and autoimmune disorders . PINK1 is a kinase which functions as a mitochondrial damage sensor and initiates mitochondrial quality control .
Mode of Action
this compound inhibits SYK and PINK1 by interacting with the ATP-binding pocket . It notably engages with the catalytic aspartate and causes a destabilization of insert-2 at the autophosphorylation dimer interface . This inhibition blocks ATP hydrolysis and ubiquitin phosphorylation .
Biochemical Pathways
The inhibition of SYK and PINK1 by this compound affects several biochemical pathways. In the case of SYK, it mediates complementary and non-redundant pathways in rheumatoid arthritis (RA), and its inhibition can ameliorate chronic and destructive arthritis . For PINK1, it functions as a sensor of mitochondrial damage and works together with Parkin to remove damaged components of the mitochondrial network .
Pharmacokinetics
this compound has demonstrated a favorable pharmacokinetic (PK) profile in healthy volunteers following single and multiple oral administrations . It has the ability to completely inhibit SYK activity in multiple whole-blood assays . The pharmacodynamic (PD) half-life in the more sensitive assays was approximately 24 hours and returned to predose levels by 72 hours .
Result of Action
The inhibition of SYK and PINK1 by this compound leads to various molecular and cellular effects. It results in greatly decreased clinical and histopathological scores in arthritis models . It also reduces the Th1/Th17 cytokine cascade and the differentiation and function of joint cells, in particular osteoclasts and fibroblast-like synoviocytes .
Biochemische Analyse
Biochemical Properties
PRT062607 interacts with Syk, a cytosolic protein tyrosine kinase that regulates immune cell activation in response to engagement of a variety of receptors . This compound inhibits Syk activity potently, with an IC50 in the range of 1-2 nM . This interaction with Syk is over 80 times more selective than with other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70 .
Cellular Effects
In cellular processes, this compound has been shown to inhibit B cell antigen receptor-mediated B cell signaling and activation, as well as Fcε receptor 1-mediated basophil degranulation . It also decreases cell viability in non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding pocket of Syk, inhibiting its kinase activity . This inhibition of Syk kinase function leads to a decrease in the phosphorylation of multiple downstream substrates that regulate cell survival, functional activation, differentiation, and clonal expansion .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated a favorable pharmacokinetic profile, with the ability to completely inhibit Syk activity in multiple whole-blood assays . The pharmacodynamic half-life in the more sensitive assays was approximately 24 hours and returned to predose levels by 72 hours .
Dosage Effects in Animal Models
In animal models, oral administration of this compound produced dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis . It also significantly inhibited NHL tumor growth in a xenograft model .
Transport and Distribution
Given its small molecular size and its ability to inhibit Syk activity in whole-blood assays, it is likely to be able to penetrate cells and distribute within tissues .
Subcellular Localization
As a small molecule inhibitor of Syk, it is likely to localize to the cytosol where Syk is predominantly found .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
PRT062607 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst die Bildung von Schlüsselzwischenprodukten, gefolgt von deren Kupplung und anschließenden Modifikationen der funktionellen Gruppen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperatur- und Druckeinstellungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von this compound eine großtechnische chemische Synthese unter Verwendung von Batch- oder kontinuierlichen Flussreaktoren. Das Verfahren ist auf Effizienz, Wirtschaftlichkeit und Umweltverträglichkeit optimiert. Qualitätskontrollmaßnahmen werden in verschiedenen Phasen implementiert, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PRT062607 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden bei Substitutionsreaktionen eingesetzt.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CYC116: Ein weiterer Inhibitor der Milz-Tyrosinkinase mit einem ähnlichen Wirkmechanismus.
BIIB057: Eine Verbindung mit vergleichbaren inhibitorischen Wirkungen auf die Milz-Tyrosinkinase.
Einzigartigkeit von PRT062607
This compound zeichnet sich durch seine hohe Selektivität und Potenz als Inhibitor der Milz-Tyrosinkinase aus. Sein günstiges pharmakokinetisches Profil und seine Fähigkeit, die Aktivität der Milz-Tyrosinkinase bei verträglichen Dosen vollständig zu hemmen, machen es zu einer einzigartigen und wertvollen Verbindung für die therapeutische Entwicklung .
Biologische Aktivität
PRT062607, also known as P505-15, is a highly selective inhibitor of spleen tyrosine kinase (SYK), which plays a critical role in immune cell signaling and activation. This compound has garnered significant attention for its potential therapeutic applications in various inflammatory and autoimmune disorders, as well as certain hematological malignancies. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetics, pharmacodynamics, and its implications in clinical settings.
SYK is a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, including B-cells. It is involved in the signaling pathways of various immune receptors, making it a promising target for therapeutic intervention. This compound exhibits a potent inhibitory effect on SYK with an IC50 value of approximately 1 nM, demonstrating at least an 80-fold selectivity over other kinases . By inhibiting SYK, this compound disrupts pro-inflammatory signaling cascades, leading to reduced inflammation and altered immune responses.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics (PK) :
- Administration : this compound can be administered orally.
- Half-life : The pharmacodynamic half-life is approximately 24 hours, with complete SYK inhibition observed in whole blood assays .
- Bioavailability : Demonstrates favorable pharmacokinetic properties that support once-daily dosing .
Pharmacodynamics (PD) :
- Inhibition of SYK Activity : Complete inhibition of SYK activity was recorded across multiple dose levels during clinical studies .
- Dose-Response Relationship : Analysis indicated a strong correlation between dose and inhibition efficacy, with sustained effects observed up to 72 hours post-administration .
Case Studies and Animal Models
-
Sepsis Model :
- In a murine model of sepsis induced by cecal ligation and puncture (CLP), treatment with this compound significantly reduced cardiac dysfunction and organ injury compared to controls. Notably, systemic inflammation markers were diminished, indicating a reduction in inflammatory cytokine release .
- Table 1: Effects of this compound on Sepsis-Induced Dysfunction
Parameter Control (Vehicle) This compound (15 mg/kg) Systolic Dysfunction High Significantly Reduced Diastolic Dysfunction High Significantly Reduced Renal Dysfunction Present Absent Liver Injury Present Absent
-
Chronic Lymphocytic Leukemia (CLL) :
- In vitro studies demonstrated that this compound effectively reduced CLL cell viability following B-cell receptor (BCR) stimulation. The compound induced apoptosis in CLL cells by disrupting survival signals mediated by SYK .
- Table 2: Impact of this compound on CLL Cell Viability
Time Point Control Viability (%) This compound Viability (%) 24 hours 112% 78.6% 48 hours 112.5% 62.9% 72 hours 111% Data not available
Clinical Implications
The selective inhibition of SYK by this compound presents a promising approach for treating various conditions characterized by excessive inflammation or aberrant immune responses. Its application in sepsis indicates potential benefits in managing systemic inflammatory responses while protecting organ function. Additionally, its efficacy in CLL suggests that it may serve as a valuable therapeutic agent for hematological malignancies.
Eigenschaften
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGKRVFSSHPBAJ-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370261-96-3 | |
Record name | PRT-062607 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRT-062607 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9C42672RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.